N-(2,3-dimethylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE: is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2,3-dimethylaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods: This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazinecarbonyl group, potentially converting it to a hydrazine or amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with various biological macromolecules .
Medicine:
- Potential applications in drug development, particularly for targeting specific enzymes or receptors.
- Explored for its anti-inflammatory and anticancer properties .
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Similar structure but with different substitution pattern on the phenyl ring.
N-(2,3-DIMETHYLPHENYL)-N-({N’-[(E)-[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE: Similar core structure with additional functional groups.
Uniqueness: The uniqueness of N-(2,3-DIMETHYLPHENYL)-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE lies in its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C15H15N3O2S/c1-10-5-3-7-13(11(10)2)17-14(19)15(20)18-16-9-12-6-4-8-21-12/h3-9H,1-2H3,(H,17,19)(H,18,20)/b16-9+ |
InChI Key |
XMBWVCIVCCDUOX-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=CS2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NN=CC2=CC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.